molecular formula C13H21N3O2 B181910 tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate CAS No. 152241-38-8

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate

Cat. No.: B181910
CAS No.: 152241-38-8
M. Wt: 251.32 g/mol
InChI Key: RXZKCVDQVXZSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate can be compared with similar compounds such as:

The unique combination of the imidazole and piperidine rings in this compound provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKCVDQVXZSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.